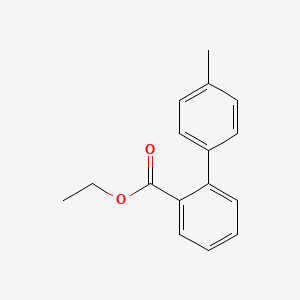

ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate

Description

Contextual Significance within Contemporary Organic Synthesis Research

The biphenyl (B1667301) scaffold is a privileged structure in modern organic chemistry, appearing in pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. ajgreenchem.com Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate serves as a crucial building block or intermediate in the construction of more complex molecular targets. chemicalbook.com

The true significance of this compound lies in the versatility of its functional groups. The ethyl ester can be readily hydrolyzed to a carboxylic acid or converted into other derivatives like amides, while the methyl group can undergo various transformations. This multi-functional nature allows chemists to use it as a scaffold, systematically adding complexity to design molecules with specific properties. Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, have made substituted biphenyls like this readily accessible, further cementing their importance in constructing molecular libraries for drug discovery and materials science. ajgreenchem.commdpi.com

Historical Perspective and Evolution of Biphenyl Carboxylate Chemistry

The synthesis of biphenyl compounds has a rich history dating back over a century. wikipedia.org One of the earliest methods for creating a carbon-carbon bond between two aryl rings was the Ullmann reaction, first reported by Fritz Ullmann in 1901. wikipedia.orgresearchgate.net This reaction traditionally involved coupling two aryl halides using stoichiometric amounts of copper metal at very high temperatures. wikipedia.orgwikipedia.org While groundbreaking, these harsh conditions limited the reaction's scope and functional group tolerance. researchgate.net

The field was revolutionized by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, reported in 1979, has become one of the most prevalent methods for biphenyl synthesis. rsc.org This reaction, which couples an aryl halide with an aryl boronic acid, offers milder reaction conditions, higher yields, and exceptional tolerance for a wide variety of functional groups, including esters. mdpi.comrsc.orgresearchgate.net This evolution from the demanding conditions of the Ullmann reaction to the versatile and efficient palladium-catalyzed methods has made compounds like ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate and other biphenyl carboxylates readily available for academic and industrial research. researchgate.net

Overview of Current Research Trajectories and Scholarly Interest in the Compound

Current scholarly interest in ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate and its analogs is primarily driven by their application as intermediates in the synthesis of high-value molecules. The methyl ester analog, methyl 4'-methylbiphenyl-2-carboxylate, is a well-documented intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension. chemicalbook.comsvaklifesciences.com This direct link to a widely used pharmaceutical highlights the compound's industrial relevance.

Beyond specific pharmaceutical targets, research is focused on leveraging the biphenyl carboxylate scaffold to create novel compounds with diverse biological activities. Studies have demonstrated that libraries of substituted biphenyl carboxylic acids exhibit promising anticancer properties. ajgreenchem.com Furthermore, the unique electronic and structural properties of the biphenyl unit are being explored in materials science. The rigid biphenyl core is a key component in the design of liquid crystals and fluorescent layers in OLEDs. ajgreenchem.com Researchers are also investigating novel methods for the functionalization of the biphenyl scaffold itself, using techniques like C-H activation to create even more diverse and complex structures. nih.govelsevierpure.comnih.gov

Rationale for Comprehensive Academic Investigation of Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate

The comprehensive academic investigation of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate is justified by its fundamental role as a versatile synthetic intermediate. The biphenyl structure is a cornerstone of medicinal chemistry, and understanding the synthesis and reactivity of this specific, functionalized example provides a direct route to new potential therapeutics. ajgreenchem.comgre.ac.uk The presence of multiple functionalization points (the ester, the methyl group, and the aromatic rings) makes it an ideal candidate for developing and testing new synthetic methodologies, such as late-stage C-H functionalization, which is a key strategy in modern drug discovery. rsc.org

Furthermore, studying the physical and chemical properties imparted by the specific substitution pattern—an ortho-ester and a para'-methyl group—provides valuable data for computational and theoretical chemistry. These studies help in understanding phenomena like atropisomerism (rotational hindrance around the biphenyl bond), which can be influenced by ortho-substituents and is critical in drug design and stereoselective synthesis. nih.govresearchgate.netsemanticscholar.org In essence, a thorough understanding of this compound contributes not only to the synthesis of specific targets but also to the broader fundamental knowledge of organic synthesis, medicinal chemistry, and materials science.

Chemical Data

Below are key chemical properties of related biphenyl carboxylate compounds.

| Property | Value |

| Methyl 4'-methylbiphenyl-2-carboxylate | |

| CAS Number | 114772-34-8 chemicalbook.com |

| Molecular Formula | C15H14O2 chemicalbook.com |

| Molecular Weight | 226.27 g/mol chemicalbook.com |

| Melting Point | 60-61°C chemicalbook.com |

| Ethyl biphenyl-4-carboxylate | |

| CAS Number | 6301-56-0 nih.gov |

| Molecular Formula | C15H14O2 nih.gov |

| Molecular Weight | 226.27 g/mol nih.gov |

Synthetic Methodologies for Biphenyl Scaffolds

The synthesis of biphenyl structures has evolved significantly over time, from harsh classical methods to highly efficient modern catalytic systems.

| Reaction Name | Description | Typical Conditions |

| Ullmann Reaction | A classical method involving the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. wikipedia.org | Stoichiometric copper powder or salts, high temperatures (>200°C). researchgate.netmdpi.com |

| Suzuki-Miyaura Coupling | A versatile palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid or ester. rsc.org | Palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent system (e.g., 1,4-dioxane/water). ajgreenchem.commdpi.com |

| One-Pot Synthesis | A specific method for producing 4'-methyl-2-carboxylate biphenyls starting from 4'-methyl-2-cyanobiphenyl through hydrolysis followed by esterification in the same reaction vessel. google.com | Acidic conditions for hydrolysis, followed by addition of an alcohol and an esterification catalyst like sulfuric acid. google.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)15-7-5-4-6-14(15)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXJXSGTLAYHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate and Analogues

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond linking the two aryl rings is the central step in synthesizing biphenyls. Methodologies can be broadly categorized into transition metal-catalyzed cross-coupling reactions, which utilize pre-functionalized arenes, and oxidative coupling reactions, which proceed via direct C-H bond activation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming C-C bonds. researchgate.net Palladium and nickel are the most common metals used for these transformations, enabling the coupling of various organometallic reagents with organic halides or triflates. wikipedia.org

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orggre.ac.uk The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.org

The synthesis of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate via Suzuki-Miyaura coupling would typically involve the reaction between ethyl 2-halobenzoate (where the halide is Br or I) and 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Ethyl 2-bromobenzoate | 4-Methylphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | High |

| Ethyl 2-iodobenzoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | >90% ajgreenchem.com |

This table presents typical, generalized conditions based on established Suzuki-Miyaura protocols. Yields are representative for analogous reactions.

The Stille coupling reaction provides another robust method for C-C bond formation by coupling an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgnih.gov However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

For the synthesis of the target compound, this reaction would couple a suitable ethyl 2-halobenzoate with an organostannane like (4-methylphenyl)trimethylstannane. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. rsc.org The inclusion of copper(I) salts can sometimes enhance the reaction rate. nih.gov

Table 2: Representative Conditions for Stille Coupling for Biphenyl Synthesis

| Aryl Halide | Organostannane | Catalyst | Ligand | Additive | Solvent | Yield |

|---|---|---|---|---|---|---|

| Ethyl 2-iodobenzoate | (4-Methylphenyl)trimethylstannane | Pd(PPh₃)₄ | - | LiCl | Toluene | High |

| Ethyl 2-bromobenzoate | (4-Methylphenyl)tributylstannane | PdCl₂(PPh₃)₂ | - | CuI | NMP | Good |

This table illustrates general conditions for Stille coupling based on literature for similar biaryl syntheses.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is highly effective for forming C-C bonds and is noted for the high reactivity of the organozinc reagents. rsc.org It allows for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org

To synthesize ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, one could react ethyl 2-halobenzoate with a pre-formed (4-methylphenyl)zinc halide. Alternatively, an organozinc derivative of ethyl benzoate (B1203000) could be coupled with a 4-halotoluene. Nickel-based catalysts, such as Ni(acac)₂, are often employed in addition to palladium catalysts. rsc.orgwikipedia.org The reaction mechanism follows the standard cross-coupling pathway. rsc.org

Table 3: Representative Conditions for Negishi Coupling for Biphenyl Synthesis

| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|---|

| Ethyl 2-iodobenzoate | (4-Methylphenyl)zinc chloride | Pd(dba)₂ | Tris-o-furylphosphine (tfp) | THF | High rsc.org |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | - | THF | Good wikipedia.org |

This table provides representative conditions for Negishi coupling based on established protocols for analogous compounds.

Beyond the three major named reactions, other transition metal-catalyzed methods are also effective for biaryl synthesis. Nickel-catalyzed coupling reactions are particularly noteworthy as nickel is a more earth-abundant and cost-effective alternative to palladium. rsc.org

Nickel catalysts can effectively mediate Suzuki-Miyaura-type couplings, often with different ligand requirements and reactivity profiles compared to palladium. rsc.org For instance, nickel catalysts can be effective for coupling less reactive aryl chlorides. rsc.org The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has been adapted using nickel catalysts to facilitate the enantioselective synthesis of chiral biphenyls. rsc.org

Table 4: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Type | Aryl Electrophile | Coupling Partner | Catalyst | Ligand | Base/Reductant | Solvent |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Chloride | Phenylboronic acid | NiCl₂(dppp) | - | K₃PO₄ | THF |

| Thioether Coupling | 2-Biphenyl triflate | Heptane thiol | Ni(cod)₂ | DPEphos | KOAc | THF rsc.org |

This table highlights the versatility of nickel catalysts in various C-C and C-S bond-forming reactions relevant to substituted aromatics.

Oxidative Coupling Reactions of Arenes

Oxidative coupling offers a more atom-economical approach to biaryl synthesis by forming a C-C bond through the direct functionalization of two C-H bonds, thus avoiding the need for pre-functionalized starting materials like halides or organometallics. researchgate.net These reactions are typically catalyzed by palladium(II) complexes in the presence of an oxidant. acs.org

The synthesis of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate via this method would involve the direct coupling of ethyl benzoate and toluene. A key challenge in oxidative cross-coupling is controlling selectivity to favor the desired heterocoupled product over the two possible homocoupled byproducts (diethyl 2,2'-biphenyldicarboxylate (B1234885) and 4,4'-bitolyl). google.com Selectivity can often be achieved by coupling an electron-rich arene with an electron-poor arene. google.com The mechanism involves the activation of two aryl C-H bonds by a Pd(II) center, followed by reductive elimination of the biaryl product. acs.org

Table 5: General Conditions for Palladium-Catalyzed Oxidative Coupling of Arenes

| Arene 1 | Arene 2 | Catalyst | Oxidant | Solvent | Key Feature |

|---|---|---|---|---|---|

| Benzene (B151609) | Benzene | Pd(OAc)₂ | O₂ / Molybdovanadophosphoric acid | Acetic Acid | Forms biphenyl from benzene acs.org |

| Indole | Benzene | Pd(OAc)₂ | Cu(OAc)₂ / O₂ | Benzene/DMSO | Selective hetero-coupling google.comgoogle.com |

This table outlines general systems used for the oxidative coupling of arenes.

Classical Carbon-Carbon Bond Forming Strategies

The construction of the biaryl scaffold is a critical step in the synthesis of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate. Classical methods, despite often requiring harsh conditions, remain fundamental in organic synthesis.

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone in the synthesis of biaryl compounds. wikipedia.orgoperachem.com This reaction traditionally involves the copper-promoted coupling of two aryl halides. wikipedia.org For the synthesis of the 4'-methyl-1,1'-biphenyl-2-carboxylic acid precursor, an unsymmetrical Ullmann coupling can be envisioned between a derivative of 2-halobenzoic acid and a 4-halotoluene.

The classical Ullmann reaction often requires high temperatures (typically over 200°C) and stoichiometric amounts of copper powder or copper salts. organic-chemistry.org The reactivity of the aryl halides is a crucial factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Activating the copper, for instance by reduction of copper sulfate (B86663) with zinc, can improve reaction efficiency. Modern variations of the Ullmann reaction have been developed that utilize palladium or nickel catalysts, allowing for milder reaction conditions. wikipedia.org

A plausible Ullmann-type synthesis for the carboxylic acid precursor is outlined below:

| Reactant A | Reactant B | Catalyst/Reagent | Product |

| 2-Iodobenzoic acid | 4-Iodotoluene | Copper powder | 4'-methyl-1,1'-biphenyl-2-carboxylic acid |

| 2-Bromobenzoic acid | 4-Bromotoluene | Activated Copper | 4'-methyl-1,1'-biphenyl-2-carboxylic acid |

This table represents a generalized synthetic scheme for the Ullmann coupling.

The reaction mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.org Despite its utility, the classical Ullmann reaction can be limited by the harsh conditions and sometimes erratic yields. wikipedia.org

The Gomberg-Bachmann reaction provides an alternative route for the formation of the biphenyl skeleton through the coupling of an aryl diazonium salt with an arene. wikipedia.org This reaction proceeds via a radical mechanism. wikipedia.org To synthesize the 4'-methyl-1,1'-biphenyl backbone, the diazonium salt of 2-aminobenzoic acid (anthranilic acid) could be reacted with toluene.

The traditional Gomberg-Bachmann reaction is known for its operational simplicity but often suffers from low yields, typically below 40%, due to the prevalence of side reactions involving the diazonium salt. wikipedia.orgmycollegevcampus.com These side reactions can include unwanted substitution and polymerization.

| Diazonium Salt Precursor | Arene | Product |

| 2-Aminobenzoic acid | Toluene | 4'-methyl-1,1'-biphenyl-2-carboxylic acid |

This table illustrates a potential application of the Gomberg-Bachmann reaction.

To mitigate the issue of low yields, several modifications have been proposed. One such improvement involves the use of diazonium tetrafluoroborates in the arene solvent, often in the presence of a phase-transfer catalyst. wikipedia.orgmycollegevcampus.com Another approach is the use of 1-aryl-3,3-dialkyltriazenes as a more stable source of the aryl radical. wikipedia.orgmycollegevcampus.com

Introduction and Modification of the Ester Functional Group

Once the 4'-methyl-1,1'-biphenyl-2-carboxylic acid core is established, the next critical step is the introduction of the ethyl ester group. This can be achieved through several well-established chemical transformations.

Direct esterification of 4'-methyl-1,1'-biphenyl-2-carboxylic acid with ethanol (B145695) is a common and straightforward method. The Fischer esterification is a classic example of this approach, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. cerritos.edumasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is often used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. operachem.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com

A one-pot synthesis method has been reported where 4'-methyl-2-cyanobiphenyl is first hydrolyzed under acidic conditions to yield 4'-methyl-1,1'-biphenyl-2-carboxylic acid. After removing excess water, ethanol and an esterification catalyst like sulfuric acid are added to the same reaction vessel, leading to the formation of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate in high yields (up to 98.1%). google.com

Alternatively, coupling agents can be employed for direct esterification under milder conditions. For the synthesis of the analogous methyl ester, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective, achieving a yield of 98.05%. chemicalbook.com A similar approach could be adapted for the synthesis of the ethyl ester.

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Product |

| 4'-methyl-1,1'-biphenyl-2-carboxylic acid | Ethanol | H₂SO₄ (catalytic) | Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate |

| 4'-methyl-1,1'-biphenyl-2-carboxylic acid | Ethanol | DCC, DMAP | Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate |

This table summarizes common direct esterification methods.

An alternative strategy involves the introduction of the carboxyl group onto a pre-formed biphenyl scaffold, followed by esterification. The carboxylation of a Grignard reagent is a well-established method for this purpose. skku.edutamu.edu

This process would begin with the synthesis of a suitable Grignard reagent from a halogenated 4-methylbiphenyl (B165694) derivative, such as 2-bromo-4'-methyl-1,1'-biphenyl. This organomagnesium compound is then reacted with carbon dioxide (often in the form of dry ice) in an electrophilic addition reaction. tamu.edu The resulting magnesium carboxylate salt is subsequently hydrolyzed with a strong acid to yield 4'-methyl-1,1'-biphenyl-2-carboxylic acid. nih.gov

The main limitation of this method is the incompatibility of Grignard reagents with acidic functional groups such as -OH, -NH, and -SH, as well as carbonyl groups, within the substrate molecule. researchgate.net Following the successful carboxylation, the resulting carboxylic acid can be esterified to the desired ethyl ester using the direct esterification methods described previously.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This method can be employed to convert an existing ester of 4'-methyl-1,1'-biphenyl-2-carboxylic acid, for instance, the methyl ester, into the corresponding ethyl ester.

The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide, such as sodium ethoxide, is used. The ethoxide acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This leads to a tetrahedral intermediate which then eliminates a methoxide (B1231860) ion to form the ethyl ester. masterorganicchemistry.com To drive the equilibrium towards the product, a large excess of ethanol is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification is also possible, generally using an acid like sulfuric acid or hydrochloric acid in a large excess of ethanol. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by ethanol. masterorganicchemistry.com

| Starting Ester | Alcohol/Reagent | Catalyst | Product |

| Methyl 4'-methyl-1,1'-biphenyl-2-carboxylate | Ethanol | Sodium Ethoxide | Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate |

| Methyl 4'-methyl-1,1'-biphenyl-2-carboxylate | Ethanol | H₂SO₄ (catalytic) | Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate |

This table outlines the transesterification routes to the target compound.

Regioselectivity and Stereochemical Control in Synthesis

The precise spatial arrangement of atoms and functional groups is paramount in determining the chemical and physical properties of biphenyl compounds. This section details the methods used to control substitution patterns and manage the unique three-dimensional chirality of these molecules.

Achieving a specific ortho-substitution pattern, as seen in ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, is a significant challenge in synthetic chemistry due to steric hindrance. The proximity of substituents on adjacent rings can impede the formation of the desired biaryl linkage. Modern catalytic methods have been developed to overcome this obstacle with high selectivity.

One of the most powerful and widely used methods is the Suzuki-Miyaura cross-coupling reaction. gre.ac.ukorganic-chemistry.org This reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid or ester) and an organohalide, catalyzed by a palladium complex. organic-chemistry.org For synthesizing sterically hindered biaryls, the choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have proven effective in promoting the coupling of sterically demanding substrates, including those with multiple ortho-substituents. organic-chemistry.org For instance, palladacycle pre-catalysts bearing NHC ligands have enabled the synthesis of di- and tri-ortho-substituted biaryls at room temperature with high yields. organic-chemistry.org

Another key strategy is the direct C-H bond functionalization, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the aromatic rings. elsevierpure.com In this method, a directing group on one of the substrates guides a transition metal catalyst (often palladium or ruthenium) to activate a specific C-H bond—typically at the ortho position—for coupling with an aryl halide. elsevierpure.comrsc.org For example, benzylic amines can direct C-H borylation to the ortho position, with the resulting boronate ester being used in a subsequent Suzuki coupling to form the biphenyl structure. rsc.org

The table below summarizes key findings from studies on regioselective Suzuki-Miyaura coupling for forming sterically hindered biphenyls.

| Catalyst System | Substrates | Key Feature | Typical Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | Unprotected ortho-bromoanilines and various boronic esters | Tolerates unprotected anilines, expanding substrate scope. nih.gov | Good to Excellent |

| NHC-Palladacycle | Sterically hindered aryl chlorides and arylboronic acids | Effective for di- and tri-ortho-substituted biaryls at room temperature. organic-chemistry.org | High |

| [RuCl₂(p-cymene)]₂ / (p-tol)₃P | Benzamides and arylboronic acids (via C-H arylation) | Directs arylation to the ortho C-H bond via chelation assistance. elsevierpure.com | Not specified |

Biphenyls with bulky substituents at the ortho positions of both rings can exhibit a form of axial chirality known as atropisomerism. pharmaguideline.comslideshare.net This phenomenon arises from restricted rotation (torsion) around the single bond connecting the two aryl rings. nih.govresearchgate.net If the energy barrier to rotation is high enough, the non-superimposable mirror-image conformers (enantiomers) can be isolated as stable, distinct compounds. pharmaguideline.com The presence of three or more ortho substituents, as in many biphenyl carboxylate analogues, often creates a significant rotational barrier, making these molecules chiral. pharmaguideline.com

The stereoselective synthesis of atropisomeric biphenyls is a major focus of modern organic chemistry. Several strategies exist to produce these compounds in an enantioenriched form:

Asymmetric Cross-Coupling: This approach utilizes a chiral catalyst system during the biphenyl bond formation. Chiral ligands on a metal catalyst (e.g., palladium in a Suzuki-Miyaura reaction) can influence the reaction pathway to favor the formation of one enantiomer over the other. researchgate.net

Kinetic Resolution: This method involves the separation of a racemic mixture of atropisomers by reacting them with a chiral reagent or catalyst that preferentially transforms one enantiomer. researchgate.netacs.org Lipases, a class of enzymes, are particularly effective for the kinetic resolution of biphenyl derivatives containing alcohol or ester functionalities through enantioselective acylation or hydrolysis. researchgate.netacs.org

Central-to-Axial Chirality Transfer: In this sophisticated strategy, a molecule with a pre-existing stereocenter is converted into an axially chiral biphenyl. nih.gov The chirality is transferred from a point stereocenter to the biaryl axis during a key bond-forming or rearrangement step, often with high stereoselectivity. nih.gov For example, an enantioselective Michael reaction can be used to create a chiral intermediate that is then aromatized to form the final atropisomeric biaryl product. nih.gov

The stability of atropisomers is determined by the free energy barrier (ΔG‡) to rotation. A barrier of approximately 93.5 kJ/mol at 300 K is considered the minimum for isolating enantiomers at room temperature. pharmaguideline.com

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing biphenyl carboxylates. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. tandfonline.comsemanticscholar.org

Traditional cross-coupling reactions often rely on volatile and potentially toxic organic solvents. Modern sustainable protocols seek to replace these with more environmentally benign alternatives like water or to eliminate the solvent entirely.

Aqueous Medium Reactions: Water is an ideal green solvent due to its low cost, non-flammability, and minimal environmental impact. The Suzuki-Miyaura coupling has been successfully adapted to aqueous conditions. researchgate.netresearchgate.net Specialized water-soluble catalysts or the use of surfactants to create micelles can facilitate the reaction between often water-insoluble organic substrates. For instance, a water-soluble fullerene-supported palladium nanocatalyst has been used for the green synthesis of biphenyl carboxylic acids in pure water at room temperature, achieving high yields. researchgate.net

Solvent-Free and Mechanochemical Synthesis: Performing reactions without a solvent minimizes waste and simplifies product purification. acs.orgacs.org Mechanochemistry, which uses mechanical force (e.g., through ball milling) to induce chemical reactions, is a prominent solvent-free technique. rsc.orgmdpi.comrsc.org The palladium-catalyzed oxidative homocoupling of aryl boronic acids and Suzuki-Miyaura cross-coupling reactions have been effectively carried out using ball milling, offering a rapid, efficient, and solvent-free route to biphenyl derivatives. rsc.orgrsc.org

The following table compares different reaction media for biphenyl synthesis.

| Approach | Methodology | Key Advantages | Reference Example |

|---|---|---|---|

| Aqueous Medium | Suzuki-Miyaura coupling in water | Environmentally benign, safe, low cost. researchgate.net | Synthesis of biphenyl carboxylic acids using a C₆₀-supported PdCl₂ nanocatalyst. researchgate.net |

| Solvent-Free | Mechanochemical ball milling | No solvent waste, rapid reaction times, high efficiency. rsc.orgmdpi.com | Pd-catalyzed oxidative homocoupling of aryl boronic acids. rsc.orgrsc.org |

| Solvent-Free | Uncatalyzed multicomponent reaction | Avoids both organic solvents and metal catalysts. acs.orgacs.org | Synthesis of biphenyl-2-carbonitriles from aryl aldehydes. acs.orgacs.org |

The catalyst is a cornerstone of biphenyl synthesis, and innovations in catalyst design are crucial for improving sustainability. The primary goals are to enhance catalyst activity, stability, and recyclability.

Heterogeneous Catalysts: Unlike homogeneous catalysts that dissolve in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid), allowing for easy separation from the product mixture by simple filtration. This facilitates catalyst recycling and reuse, reducing costs and metal waste. researchgate.net Palladium supported on carbon (Pd/C) is a classic and effective heterogeneous catalyst for Suzuki-Miyaura couplings. acs.org More advanced systems include palladium nanoparticles stabilized on magnetic supports (e.g., SnFe₂O₄@SiO₂), which can be recovered using an external magnet and reused multiple times with minimal loss of activity. researchgate.net

Bio-Based and Abundant Metal Catalysts: Research is ongoing to replace precious metal catalysts like palladium with those based on more earth-abundant and less toxic metals such as nickel or cobalt. rsc.org Additionally, catalysts derived from renewable biological sources, known as biocatalysts, represent a highly sustainable option. tandfonline.com As mentioned previously, enzymes like lipases are used for the enantioselective synthesis of chiral biphenyls. acs.org

These advancements in catalytic systems are paving the way for more economical and environmentally responsible production of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate and its analogues.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate

Transformations Involving the Ester Functional Group

The ethyl ester group is a key reactive center in the molecule, susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis and Saponification Pathways

The ester functional group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. Base-mediated hydrolysis, also known as saponification, is a common and often irreversible process used in the synthesis of related biphenyl (B1667301) carboxylic acids.

The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final protonation step during acidic workup yields the carboxylic acid product, 4'-methyl-1,1'-biphenyl-2-carboxylic acid. The use of a base like sodium hydroxide in an alcoholic or aqueous solution, typically with heating, drives the reaction to completion. For instance, the hydrolysis of similar methyl biphenyl carboxylates is achieved by heating with sodium hydroxide. guidechem.com

Table 1: Typical Conditions for Saponification

| Reactant | Reagents | Conditions | Product |

| Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate | 1. NaOH (aq) 2. HCl (aq) | Reflux, then Acidification | 4'-methyl-1,1'-biphenyl-2-carboxylic acid |

Transamidation and Amide Formation

Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate can undergo transamidation to form the corresponding amide, 4'-methyl-1,1'-biphenyl-2-carboxamide. This transformation is typically achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. The reaction often requires elevated temperatures or catalysis to proceed at a reasonable rate, as amines are less nucleophilic than hydroxide ions. The mechanism involves nucleophilic attack by the amine on the ester carbonyl, followed by the elimination of ethanol (B145695). This reaction is fundamental in building more complex molecules, such as in the synthesis of pharmaceutical intermediates.

Reduction to Alcohol and Subsequent Oxidation Reactions

The ester group can be readily reduced to a primary alcohol, (4'-methyl-[1,1'-biphenyl]-2-yl)methanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate.

The resulting primary alcohol can be subsequently oxidized. Depending on the choice of oxidizing agent, it can be converted back to the carboxylic acid (using strong oxidants like potassium permanganate (B83412) or chromic acid) or to the corresponding aldehyde, 4'-methyl-1,1'-biphenyl-2-carbaldehyde (using milder, controlled oxidants like pyridinium (B92312) chlorochromate, PCC).

Claisen Condensation and Other Carbanion-Mediated Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com A critical requirement for an ester to act as the nucleophilic component (the enolate donor) is the presence of at least one acidic α-hydrogen. openstax.org

In the case of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, the carbon atom alpha to the carbonyl group is an sp²-hybridized carbon of the phenyl ring, which has no α-hydrogens. Therefore, this compound cannot enolize and cannot act as the nucleophilic donor in a Claisen condensation.

However, it can participate as the electrophilic component (the acceptor) in a crossed Claisen condensation . organic-chemistry.org In this variation, ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate can react with a different, enolizable ester (one that possesses α-hydrogens) in the presence of a strong base like sodium ethoxide. The enolate generated from the second ester attacks the carbonyl carbon of the biphenyl ester, leading to the formation of a β-keto ester. organic-chemistry.orglibretexts.org

Reactions of the Aromatic Rings

The biphenyl core of the molecule is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The position of substitution is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

The reactivity and orientation of incoming electrophiles are governed by the two substituents on the biphenyl system: the ethyl carboxylate group (-COOEt) and the methyl group (-CH₃).

The Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring to which it is attached (Ring A) towards electrophilic attack. It is a meta-director . uci.edu

The Methyl Group (-CH₃): This group is electron-donating through induction and hyperconjugation. It activates the ring to which it is attached (Ring B) towards electrophilic attack. It is an ortho, para-director . uci.edu

Due to these opposing effects, the two aromatic rings have vastly different reactivities. Ring B, activated by the methyl group, is significantly more nucleophilic and will be the primary site of electrophilic attack. Ring A is deactivated and will not react under standard EAS conditions.

On the activated ring (Ring B), the methyl group directs incoming electrophiles to the ortho and para positions. The para position (C4') is already part of the biphenyl linkage. Therefore, substitution will occur at the two equivalent ortho positions: C3' and C5'.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3'-nitro-4'-methyl-1,1'-biphenyl-2-carboxylate and Ethyl 5'-nitro-4'-methyl-1,1'-biphenyl-2-carboxylate (mixture) |

| Bromination | Br₂, FeBr₃ | Ethyl 3'-bromo-4'-methyl-1,1'-biphenyl-2-carboxylate and Ethyl 5'-bromo-4'-methyl-1,1'-biphenyl-2-carboxylate (mixture) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3'-acyl-4'-methyl-1,1'-biphenyl-2-carboxylate and Ethyl 5'-acyl-4'-methyl-1,1'-biphenyl-2-carboxylate (mixture) |

The mechanism for these substitutions follows the general two-step pathway for EAS:

Attack of the π-electron system of the activated aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.comlibretexts.org This is the slow, rate-determining step. libretexts.org

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. wikipedia.orgmasterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.orglibretexts.org

In the case of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, the molecule lacks a good leaving group and the requisite strong EWGs on either aromatic ring. The ethyl carboxylate group is only moderately electron-withdrawing, and the methyl group is electron-donating. Consequently, the aromatic rings are not sufficiently activated for standard SNAr reactions. chemistrysteps.com Direct displacement of a hydrogen atom by a nucleophile is not a feasible pathway under normal conditions.

For a hypothetical SNAr reaction to occur on a derivative of this compound, a suitable leaving group (e.g., a halide) would need to be installed on one of the rings, and the ring's electron density would have to be significantly lowered. Even with a leaving group, the absence of potent activating groups means that forcing conditions, such as high temperatures and pressures, would likely be required.

Table 1: General Requirements for Nucleophilic Aromatic Substitution (SNAr)

| Requirement | Description | Relevance to Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate |

| Electron-Deficient Ring | The aromatic ring must be rendered electrophilic to be attacked by a nucleophile. | The biphenyl rings are not inherently electron-deficient. |

| Strong EWG | Presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃R) ortho or para to the leaving group. | The compound lacks strong activating EWGs. |

| Good Leaving Group | A substituent that can depart with its electron pair (e.g., F, Cl, Br, I). | The parent compound has no suitable leaving group. |

| Strong Nucleophile | A species with a lone pair of electrons to attack the ring (e.g., ⁻OH, ⁻OR, NH₃). | While nucleophiles are readily available, the substrate is not reactive. |

Directed Ortho-Metalation (DoM) Strategies and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalation group (DMG) by a strong organolithium base. organic-chemistry.orguwindsor.ca The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, positioning the base to abstract the adjacent proton. wikipedia.orgbaranlab.org

The ethyl carboxylate group in ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate can function as a DMG. The carbonyl oxygen can chelate with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an aprotic solvent like tetrahydrofuran (THF). uwindsor.caharvard.edu This directs the deprotonation specifically to the C-3 position of the biphenyl system, forming a lithiated intermediate. This intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new substituents at the 3-position with high regioselectivity. organic-chemistry.org

This two-step sequence—directed lithiation followed by quenching with an electrophile—provides a versatile route to contiguously substituted biphenyl derivatives that are often difficult to access through other methods.

Table 2: Potential Functionalization of Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate via DoM

| Step 1: Reagents | Step 2: Electrophile (E⁺) | Resulting Functional Group at C-3 |

| s-BuLi, TMEDA, THF, -78 °C | I₂ | Iodo (-I) |

| n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | Formyl (-CHO) |

| s-BuLi, THF, -78 °C | CO₂ | Carboxyl (-COOH) |

| n-BuLi, THF, -78 °C | CH₃OD | Deuterium (-D) |

| s-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| n-BuLi, THF, -78 °C | BrCH₂CH₂Br | Bromo (-Br) via ethylene (B1197577) iodochloride |

Hydrogenation and Reduction of Aromatic Rings

The aromatic rings of the biphenyl system are relatively stable but can be reduced under specific conditions. The choice of method determines whether partial or complete saturation of the rings occurs.

Catalytic Hydrogenation: Complete reduction of both aromatic rings to form the corresponding substituted bicyclohexyl (B1666981) derivative can be achieved through catalytic hydrogenation. This reaction typically requires forcing conditions, such as high pressures of hydrogen gas (H₂) and elevated temperatures, in the presence of active metal catalysts like platinum (Pt), palladium (Pd), nickel (Ni), or rhodium (Rh). lumenlearning.comlibretexts.orglibretexts.org The stability of the aromatic system means that milder conditions that would typically reduce an alkene may leave the biphenyl core intact. libretexts.orglibretexts.org The use of a rhodium-on-carbon (Rh/C) catalyst has been shown to be effective for the hydrogenation of various aromatic compounds. organic-chemistry.org

Birch Reduction: A partial reduction of the aromatic rings can be accomplished using the Birch reduction. lumenlearning.com This reaction employs a solution of an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol proton source. The mechanism involves single-electron transfer from the metal to the aromatic ring, forming a radical anion. lumenlearning.comlibretexts.org This intermediate is then protonated by the alcohol and reduced again by another metal atom before a final protonation. The result is a non-conjugated 1,4-cyclohexadiene (B1204751). In the case of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, the regiochemical outcome would be influenced by the electronic nature of the substituents on each ring. The ring bearing the electron-withdrawing ethyl carboxylate group would likely be preferentially reduced. lumenlearning.com

Table 3: Comparison of Aromatic Ring Reduction Methods

| Method | Reagents & Conditions | Product Type |

| Catalytic Hydrogenation | H₂ (high pressure), Pt, Pd, Ni, or Rh catalyst, heat | Fully saturated cyclohexane (B81311) rings |

| Birch Reduction | Na or Li, liquid NH₃, ROH (e.g., EtOH) | Partially reduced 1,4-cyclohexadiene rings |

Reactivity of the Methyl Group at the 4'-Position

The methyl group at the 4'-position is a benzylic carbon, meaning it is directly attached to an aromatic ring. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance. chemistrysteps.com

Benzylic Oxidation Reactions to Carboxylic Acids or Aldehydes

The benzylic C-H bonds of the 4'-methyl group are susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), under harsh conditions (heat, acidic or basic solutions) will typically oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.com This reaction proceeds regardless of the length of an alkyl chain, provided there is at least one benzylic hydrogen. The product would be 2'-(ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid.

Milder and more selective oxidation to the aldehyde stage, yielding ethyl 4'-formyl-1,1'-biphenyl-2-carboxylate, is more challenging but can be achieved with specific reagents. Various catalytic systems, often involving transition metals and environmentally benign oxidants like molecular oxygen or hydroperoxides, have been developed for the selective oxidation of benzylic methylenes to carbonyls. nih.govrsc.orgorganic-chemistry.org

Table 4: Oxidation of the 4'-Methyl Group

| Reagent(s) | Conditions | Primary Product |

| KMnO₄, NaOH, H₂O | Heat, then H₃O⁺ | 4'-Carboxy-1,1'-biphenyl-2-carboxylic acid ethyl ester |

| H₂CrO₄ (from Na₂Cr₂O₇, H₂SO₄) | Heat | 4'-Carboxy-1,1'-biphenyl-2-carboxylic acid ethyl ester |

| Catalytic systems (e.g., Fe(NO₃)₃/NHSI, O₂) | Heat | Ethyl 4'-formyl-1,1'-biphenyl-2-carboxylate |

Free Radical Halogenation and Subsequent Nucleophilic Substitutions

The benzylic position can undergo free-radical halogenation with high selectivity over other C-H bonds in the molecule. youtube.com A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light (hν). chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the formation of ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylate.

The resulting benzylic bromide is an excellent substrate for nucleophilic substitution reactions. chemistrysteps.comkhanacademy.org It can react with a wide range of nucleophiles via either SN1 or SN2 mechanisms to introduce diverse functional groups at the benzylic position. The SN1 pathway is favored due to the formation of a resonance-stabilized benzylic carbocation. chemistrysteps.com

Table 5: Two-Step Functionalization via Benzylic Bromination

| Step 1: Reagent | Intermediate Product | Step 2: Nucleophile (Nu⁻) | Final Product (Functional Group at 4'-position) |

| NBS, AIBN, CCl₄ | Ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylate | NaOH (aq) | -CH₂OH (Hydroxymethyl) |

| NBS, AIBN, CCl₄ | Ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylate | NaCN | -CH₂CN (Cyanomethyl) |

| NBS, AIBN, CCl₄ | Ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylate | NaOCH₃ | -CH₂OCH₃ (Methoxymethyl) |

| NBS, AIBN, CCl₄ | Ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylate | N₃⁻ | -CH₂N₃ (Azidomethyl) |

Wittig and Horner-Wadsworth-Emmons Reactions from Aldehyde Derivatives

Following the oxidation of the 4'-methyl group to the corresponding aldehyde (ethyl 4'-formyl-1,1'-biphenyl-2-carboxylate), the carbonyl group can be converted into a carbon-carbon double bond using olefination reactions.

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. wikipedia.orgmasterorganicchemistry.comlibretexts.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The stereoselectivity of the Wittig reaction depends on the stability of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.org The HWE reaction offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com A significant feature of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene, often with high selectivity. wikipedia.orgnrochemistry.com

Table 6: Olefination of Ethyl 4'-formyl-1,1'-biphenyl-2-carboxylate

| Reaction | Reagent | General Product Structure | Expected Stereoselectivity |

| Wittig Reaction | Ph₃P=CHR | Ethyl 4'-(ethenyl-R)-1,1'-biphenyl-2-carboxylate | Dependent on ylide stability |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH(R)⁻ Na⁺ | Ethyl 4'-(ethenyl-R)-1,1'-biphenyl-2-carboxylate | Predominantly (E)-isomer |

Elucidation of Reaction Mechanisms and Kinetic Studies

The elucidation of reaction mechanisms involving ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate is fundamental to understanding its synthesis and reactivity. Mechanistic studies provide critical insights into the sequence of elementary steps, the nature of transient species, and the factors governing reaction rates and selectivity.

Identification of Key Intermediates and Transition States

The synthesis of substituted biphenyls like ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate often proceeds through multi-step reaction sequences involving transient intermediates and high-energy transition states. solubilityofthings.comyoutube.commasterorganicchemistry.comyoutube.com While these species are typically short-lived and not directly observable, their existence and structure are inferred through a combination of experimental and computational methods.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the catalytic cycle is defined by a series of well-established elementary steps. chemrxiv.orgresearchgate.net These include:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a palladium(II) intermediate.

Transmetalation: The transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center.

Reductive Elimination: The final step where the two organic groups on the palladium center couple to form the new carbon-carbon bond of the biphenyl product, regenerating the palladium(0) catalyst. chemrxiv.orgresearchgate.net

Table 1: Key Species in the Suzuki-Miyaura Synthesis of Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate

| Species | Description | Role in the Catalytic Cycle |

| Pd(0)Ln | Active Palladium(0) Catalyst | Initiates the catalytic cycle by undergoing oxidative addition. |

| Oxidative Addition Transition State | [Ar-Pd-X]‡ | The energetic barrier for the C-X bond cleavage and Pd-C bond formation. |

| Pd(II) Intermediate | Ar-Pd(II)-X(L)n | A relatively stable intermediate formed after oxidative addition. |

| Transmetalation Transition State | [Ar-Pd-Ar']‡ | The energetic barrier for the transfer of the second aryl group to the palladium center. |

| Reductive Elimination Transition State | [(Ar)(Ar')Pd]‡ | The energetic barrier leading to the formation of the biphenyl C-C bond. |

| Pd(0)Ln | Regenerated Catalyst | Re-enters the catalytic cycle for subsequent turnovers. |

Kinetic Isotope Effects (KIE) for Mechanistic Probing

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. nih.govnih.govacs.org By comparing the reaction rates of molecules containing heavier isotopes to their lighter counterparts, valuable information about bond-breaking and bond-forming steps in the rate-determining step can be obtained.

For the Suzuki-Miyaura reaction, 13C KIEs have been used to gain detailed insights into the catalytic mechanism. nih.govnih.govacs.org For instance, a significant KIE at the carbon atom attached to the leaving group in the aryl halide (C-X) would suggest that the oxidative addition step is rate-limiting. Similarly, a KIE at the carbon atom attached to boron in the organoboron reagent would indicate that transmetalation is the rate-determining step.

Experimental and theoretical studies on the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction have utilized ¹³C KIEs to validate the transition structures for both oxidative addition and transmetalation steps. nih.govnih.govacs.org For example, the observed KIE for the carbon attached to bromine (KIEC-Br) has been shown to be consistent with oxidative addition to a monoligated palladium complex. nih.govnih.govacs.org Furthermore, the KIE for the carbon atom involved in transmetalation supports a mechanism proceeding through a tetracoordinate boronate intermediate. nih.govacs.org

Table 2: Illustrative Kinetic Isotope Effects in the Suzuki-Miyaura Reaction

| Isotopic Labeling Position | Observed KIE (klight/kheavy) | Mechanistic Implication |

| Carbon attached to Halogen (C-X) | > 1 | Oxidative addition is likely the rate-determining step. |

| Carbon attached to Boron (C-B) | > 1 | Transmetalation is likely the rate-determining step. |

| Other positions | ≈ 1 | The bond to the isotopically labeled atom is not significantly altered in the rate-determining step. |

Reaction Pathway Analysis through Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. mdpi.com This approach allows for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed map of the reaction pathway.

For a molecule like ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, computational studies can be employed to:

Determine the lowest energy pathway for its synthesis.

Investigate the influence of the ethyl ester and methyl substituents on the stability of intermediates and the energy of transition states.

Predict the geometries of the various species involved in the reaction.

Understand the role of the catalyst and ligands in facilitating the reaction.

Computational studies on palladium-catalyzed reactions have provided significant insights into the energetics of the catalytic cycle. mdpi.com For example, calculations can reveal the relative energy barriers for oxidative addition, transmetalation, and reductive elimination, thereby identifying the rate-determining step. These studies can also explore different possible reaction pathways and help to rationalize experimentally observed outcomes.

Table 3: Hypothetical Relative Energies from a DFT Calculation on a Suzuki-Miyaura Coupling Step

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Aryl Halide + Pd(0) Catalyst) | 0.0 |

| 2 | Oxidative Addition Transition State | +18.5 |

| 3 | Oxidative Addition Intermediate | -3.2 |

| 4 | Transmetalation Transition State | +15.7 |

| 5 | Reductive Elimination Transition State | +22.1 |

| 6 | Products (Biphenyl + Regenerated Catalyst) | -30.5 |

Table of Chemical Compounds

Advanced Applications of Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate in Organic Synthesis and Beyond

Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate as a Versatile Building Block

The reactivity of the ethyl carboxylate and the potential for functionalization of the biphenyl (B1667301) rings make ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate a highly adaptable precursor in organic synthesis.

The biphenyl moiety is a privileged scaffold in many areas of chemistry. Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.netgre.ac.ukorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide.

For instance, the synthesis of the core structure of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate can be achieved by the Suzuki coupling of a toluene-derived boronic acid with an ethyl benzoate (B1203000) derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Methylphenylboronic acid | Ethyl 2-bromobenzoate | Pd(PPh₃)₄ | Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate |

Once formed, this biphenyl scaffold can be further elaborated. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. The aromatic rings can also undergo further substitution reactions to introduce additional complexity.

Axially chiral biphenyls are a cornerstone of asymmetric catalysis, serving as ligands for transition metals in a wide range of enantioselective transformations. acs.org While direct examples of the use of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate as a precursor for a specific commercial ligand are not abundant in readily available literature, its structure lends itself to such applications.

The synthesis of chiral biphenyl ligands often involves the introduction of bulky groups at the ortho positions to the biphenyl linkage to restrict rotation and induce chirality. The existing methyl and carboxylate groups on ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate can be chemically modified to introduce phosphine (B1218219) or other coordinating groups, which are essential for catalytic activity. For example, the ethyl ester can be reduced to a hydroxymethyl group, which can then be converted to a phosphine moiety.

Biphenyl units are often incorporated into larger supramolecular structures, such as macrocycles and molecular cages, due to their rigidity and defined geometry. researchgate.netrsc.orgnih.gov These structures have applications in molecular recognition, sensing, and materials science. Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate can serve as a precursor to difunctionalized biphenyls that can be used in the construction of such architectures.

For example, the ester group can be converted to a reactive site for polymerization or macrocyclization reactions. The methyl group could also be functionalized, for instance, through benzylic bromination, to provide another point of attachment. This allows for the creation of extended, conjugated systems with interesting photophysical and electronic properties.

Role in Medicinal Chemistry Research and Drug Lead Optimization

The biphenyl scaffold is a common feature in many biologically active molecules. Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate and its derivatives are particularly important in the field of medicinal chemistry, most notably in the development of drugs targeting the renin-angiotensin system.

Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate is a key intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". nih.govarkat-usa.orgwikipedia.orgnih.govnih.gov One of the most prominent examples is Telmisartan. nih.govarkat-usa.orgrjpbcs.comchemicalbook.com The synthesis of Telmisartan involves the construction of a complex heterocyclic system attached to the 4'-methyl group of a biphenyl-2-carboxylic acid derivative.

The general synthetic route to Telmisartan showcases the importance of the 4'-methyl-1,1'-biphenyl-2-carboxylic acid core. The synthesis often starts from a precursor like methyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate, which is used to alkylate a benzimidazole (B57391) derivative. nih.gov The final step is the hydrolysis of the ester to the free carboxylic acid.

| Key Intermediate | Drug | Therapeutic Class |

| 4'-Methyl-1,1'-biphenyl-2-carboxylic acid derivative | Telmisartan | Angiotensin II Receptor Blocker (ARB) |

The biphenyl scaffold is crucial for the pharmacological activity of ARBs. Structure-activity relationship (SAR) studies have shown that the biphenyl moiety acts as a scaffold to correctly position the acidic group (a carboxylic acid or a tetrazole) and a lipophilic side chain, which are essential for binding to the AT1 receptor. wikipedia.orgquizlet.com

The 4'-methyl-1,1'-biphenyl-2-carboxylate structure provides a template for systematic modifications to probe the binding pocket of the receptor. For example, the methyl group at the 4'-position and the carboxylate group at the 2-position can be varied to optimize potency, selectivity, and pharmacokinetic properties.

The following table summarizes key SAR findings for biphenyl-based ARBs:

| Structural Feature | Role in Activity |

| Biphenyl Scaffold | Provides the rigid core for optimal positioning of key functional groups. |

| Ortho-acidic group (e.g., -COOH from the ester) | Essential for binding to a basic site on the AT1 receptor. quizlet.com |

| Lipophilic group at the 4'-position | Interacts with a hydrophobic pocket in the receptor. |

Precursor for Design and Synthesis of Receptor Agonists/Antagonists

Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably in the development of angiotensin II receptor antagonists. The structural framework of this compound, featuring a biphenyl core, is a key pharmacophore in a class of drugs known as "sartans," which are widely used for the treatment of hypertension and other cardiovascular diseases.

The primary application of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate in this context is as a precursor for the synthesis of Telmisartan. google.comrjpbcs.comjustia.comnih.gov Telmisartan is a potent and orally active angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype. chemicalbook.com The synthesis of Telmisartan involves the alkylation of a benzimidazole moiety with a derivative of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate. rjpbcs.comnih.gov

The synthetic pathway typically involves the bromination of the methyl group on the tolyl moiety of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate to yield ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. google.com This brominated intermediate is then used to alkylate the appropriate heterocyclic system, which, after hydrolysis of the ethyl ester to the carboxylic acid, yields the final drug substance, Telmisartan. google.comrjpbcs.com The carboxylic acid group at the 2-position of the biphenyl ring is essential for the antagonist activity, as it mimics the C-terminal carboxylate of angiotensin II, enabling strong binding to the receptor.

The versatility of the biphenyl-2-carboxylate scaffold allows for its incorporation into a variety of heterocyclic systems, leading to the discovery of new receptor antagonists. Research in this area has demonstrated that modifications to the biphenyl structure and the attached heterocyclic core can modulate the potency and selectivity of these compounds for different receptors.

Below is a table summarizing key intermediates and the final product in the synthesis of Telmisartan, highlighting the role of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate.

| Compound Name | Role in Synthesis |

| Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate | Starting material/precursor |

| Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | Key intermediate for alkylation |

| 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole | Heterocyclic core |

| Telmisartan | Final active pharmaceutical ingredient |

Applications in Material Science Research

The unique molecular architecture of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, characterized by a rigid and planarizable biphenyl core functionalized with an ester group, makes it and its derivatives attractive building blocks for advanced materials. The biphenyl unit is a well-established mesogen, a fundamental component in the design of liquid crystalline materials, and its conjugated system is beneficial for applications in organic electronics.

Monomer for Polymer Synthesis (e.g., Polyesters, Polyamides)

While direct polymerization of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate is not typical, its corresponding dicarboxylic acid or diol derivatives are valuable monomers for the synthesis of high-performance polymers such as aromatic polyesters and polyamides. The biphenyl unit, when incorporated into a polymer backbone, imparts rigidity, thermal stability, and excellent mechanical properties. nih.govtandfonline.comgoogle.com

For the synthesis of polyesters, the ethyl ester can be hydrolyzed to 4'-methyl-1,1'-biphenyl-2-carboxylic acid, which can then be converted to a diacid derivative. This diacid can be polycondensed with various diols to form polyesters. The properties of the resulting polyesters, such as their melting point, glass transition temperature, and solubility, can be tailored by the choice of the comonomer diol. google.com Similarly, for polyamide synthesis, the biphenyl dicarboxylic acid derivative can be reacted with diamines. nih.govtandfonline.comacs.org The incorporation of the biphenyl moiety is known to enhance the thermal stability of the resulting polyamides. nih.govtandfonline.com

The general scheme for the synthesis of polyesters and polyamides from a biphenyl dicarboxylic acid monomer is depicted below:

Polyester Synthesis: n HOOC-R-COOH + n HO-R'-OH → [-OC-R-CO-O-R'-O-]n + 2n H₂O (where R is a biphenyl derivative)

Polyamide Synthesis: n HOOC-R-COOH + n H₂N-R'-NH₂ → [-OC-R-CO-NH-R'-NH-]n + 2n H₂O (where R is a biphenyl derivative)

Components in Liquid Crystalline Materials Development

The biphenyl core is a classic mesogenic unit, and its derivatives are extensively used in the formulation of liquid crystalline materials. tandfonline.com182.160.97colorado.eduscilit.com The rigid, rod-like structure of the biphenyl moiety promotes the formation of ordered, anisotropic fluid phases (nematic, smectic) that are characteristic of liquid crystals.

Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, as an ester derivative of a biphenyl carboxylic acid, possesses the fundamental structural features of a liquid crystal molecule. The ester group contributes to the polarity and aspect ratio of the molecule, which are critical parameters influencing the mesophase behavior and transition temperatures. By modifying the alkyl chain of the ester (in this case, ethyl) and the substituent on the second phenyl ring (methyl), the liquid crystalline properties can be finely tuned. For instance, longer alkyl chains generally favor the formation of smectic phases at lower temperatures.

The incorporation of biphenyl esters into polymeric structures can also lead to the formation of thermotropic liquid crystalline polymers (LCPs). tandfonline.comresearchgate.netacs.orgdtic.milrsc.orgworldscientific.com These materials combine the processability of polymers with the unique optical and electrical properties of liquid crystals.

Precursors for Organic Electronic Materials

Biphenyl derivatives are important precursors in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). royalsocietypublishing.orgalfa-chemistry.comrsc.org The π-conjugated system of the biphenyl core provides a pathway for charge transport.

Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate can be chemically modified to produce more extended conjugated systems suitable for organic electronic devices. For example, the ester group can be converted into other functional groups that facilitate polymerization or allow for the attachment of other chromophores. The biphenyl unit itself can serve as a building block for larger polyaromatic hydrocarbons or oligomers with tailored electronic properties. rsc.org The presence of the methyl group offers a site for further functionalization, potentially leading to materials with altered solubility, morphology, and electronic characteristics. The HOMO/LUMO energy levels of biphenyl compounds can be tuned by introducing different substituents, which is a key aspect in the design of efficient organic electronic materials. alfa-chemistry.com

Contributions to Agrochemical and Specialty Chemical Development

The biphenyl scaffold is a recurring motif in a variety of specialty chemicals, including those with applications in agriculture. The specific substitution pattern and functional groups on the biphenyl rings can impart biological activity, making these compounds valuable intermediates in the development of new agrochemicals.

Intermediate in the Synthesis of Herbicides or Fungicides

While direct application of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate as an agrochemical has not been reported, its structural features suggest its potential as an intermediate. For instance, the carboxylic acid functionality (obtainable through hydrolysis of the ethyl ester) is a common feature in certain classes of herbicides, such as auxin mimics. google.comgoogle.comencyclopedia.pub Furthermore, the biphenyl core is present in some fungicides, where it forms part of the toxophore responsible for the fungicidal activity. For example, certain carboxamide fungicides that inhibit succinate (B1194679) dehydrogenase contain a biphenyl group.

The synthesis of such agrochemicals could involve the modification of the functional groups of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate to introduce the desired pharmacophore. The ester group could be converted to an amide, or the biphenyl core could be further substituted to optimize biological activity against specific weeds or fungal pathogens. A recently discovered class of lipophilic pyrimidine-biphenyl herbicides highlights the utility of the biphenyl scaffold in modern agrochemical research. nih.gov

Building Block for Dyes, Pigments, and Optical Brighteners

The biphenyl scaffold is a fundamental structural motif in the development of various functional organic materials, including those with applications in optics and coloration. rsc.org While biphenyl derivatives, in general, are recognized for their utility in creating fluorescent compounds and have been investigated for their fluorescent properties, specific and detailed research findings on the application of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate as a direct building block for the synthesis of dyes, pigments, or optical brighteners are not extensively documented in publicly available scientific literature. rsc.orgnih.gov

The inherent fluorescence of some biphenyl compounds stems from the π-conjugated system of the two aromatic rings. nih.gov Modifications to the biphenyl core, such as the introduction of various functional groups, can modulate these photophysical properties. Biphenyl carboxylic acids and their esters are versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. google.comresearchgate.netrsc.orgajgreenchem.com

While the direct linkage of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate to the production of commercial dyes, pigments, or optical brighteners is not clearly established in the reviewed literature, the broader class of biphenyl derivatives has been noted for its role in the synthesis of fluorescent layers for organic light-emitting diodes (OLEDs) and other dyes. rsc.org The synthesis of various biphenyl carboxylic acid derivatives is a subject of interest, primarily for applications in pharmaceuticals and as intermediates in organic synthesis. ajgreenchem.comgoogle.com For instance, the closely related compound, 4'-methylbiphenyl-2-carboxylic acid methyl ester, is a known intermediate in the synthesis of the pharmaceutical Telmisartan. chemicalbook.comgoogle.com

Further research would be necessary to fully elucidate the potential of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate in the development of novel colorants and optical materials. The data table below includes compounds from the broader class of biphenyl derivatives that have been studied for their fluorescent properties or are relevant to the synthesis of the target compound.

Table 1: Relevant Biphenyl Compounds and Derivatives

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate | Not readily available | C₁₆H₁₆O₂ | Subject of inquiry |

| 4'-Methylbiphenyl-2-carboxylic acid | 2840-46-2 | C₁₄H₁₂O₂ | Potential precursor to the ethyl ester bldpharm.com |

| 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 | C₁₅H₁₄O₂ | Intermediate in pharmaceutical synthesis chemicalbook.com |

| Biphenyl-4-carboxylic acid | 92-92-2 | C₁₃H₁₀O₂ | Building block in organic synthesis rsc.orgsigmaaldrich.com |

Theoretical and Computational Investigations of Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical and physical properties. Electronic structure analysis for ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate involves a variety of computational methods to explore orbital energies, charge distributions, and electrostatic potential surfaces.